molecular formula C7H8O B146630 o-Cresol-d8 CAS No. 203645-65-2

o-Cresol-d8

Cat. No. B146630
M. Wt: 116.19 g/mol
InChI Key: QWVGKYWNOKOFNN-IWRLGKISSA-N
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Description

Carboxylation of o-Cresol

An anaerobic consortium known for carboxylating phenol to benzoate was found to transform o-cresol into 3-methylbenzoic acid under methanogenic conditions. This transformation required proteose peptone and resulted in a transient intermediate, 4-hydroxy-3-methylbenzoic acid. The study also observed the conversion of o-cresol-6d to deuterated derivatives, indicating specific carboxylation and dehydroxylation pathways .

Synthesis of Salicylaldehyde from o-Cresol

The oxidation of o-cresol to salicylaldehyde was achieved using octahedral molecular sieve (OMS-2) catalysts impregnated with various metals. The Co/OMS-2 catalyst exhibited the highest activity and selectivity, achieving a 98% yield of salicylaldehyde under optimal conditions. The catalysts demonstrated good reusability and the process was noted for its atom economy and mild reaction conditions .

Solvent Effects on o-Cresol UV/Vis Absorption Spectra

The study of o-cresol in aromatic solvents like benzene and toluene revealed unique UV/Vis absorption spectra characterized by a sharp peak, in contrast to the broad double-peaks observed in non-aromatic solvents. Molecular dynamics simulations and electronic structure calculations suggested that π-complexation between o-cresol and aromatic solvents leads to a predominant cis configuration of o-cresol, influencing the absorption spectra .

Synthesis and Applications of o-Cresol

Various synthesis methods for o-cresol were discussed, including their advantages and disadvantages. The applications of o-cresol span across synthetic resin, agrochemicals, medicine, spices, dyestuffs, and antioxidants. The paper also proposed future development directions for o-cresol .

Structural and Torsional Analysis of o-Cresol

Microwave spectroscopy and ab initio calculations were used to study the structural and torsional properties of o-cresol and its deuterated form, o-cresol-OD. Two conformers, syn and anti, were identified, and their rotational constants and barriers to internal rotation were determined. The study provided detailed insights into the molecular structure of o-cresol .

Biodegradation of o-Cresol

A Pseudomonas spp. was found capable of aerobically degrading o-cresol, which is a toxic volatile organic compound (VOC) used in various industrial applications. Biological treatment methods, such as those utilizing specific microorganisms, are being researched to reduce o-cresol concentrations in wastewater .

Synthesis of o-Cresol Under Atmospheric Pressure

A synthesis method for o-cresol and m-cresol was developed using o-chlorotoluene and cesium hydroxide under atmospheric pressure. The reaction, facilitated by an 18-crown-6 phase-transfer catalyst, yielded a mixture of m-cresol and o-cresol with a total yield of 64% .

Scientific Research Applications

1. Environmental Monitoring and Bioremediation

o-Cresol-d8 is used in environmental studies, particularly in monitoring and bioremediation efforts. Studies have focused on the biodegradation of o-cresol in various environments, such as soil and wastewater, often using microorganisms like Pseudomonas spp. These studies are crucial for understanding how to effectively treat o-cresol contamination, which is hazardous even at low concentrations (Hamitouche et al., 2015). Other research has investigated the biochemical and microbiological activity of soil contaminated with o-cresol and biostimulated with Perna canaliculus mussel meal, providing insights into soil fertility and remediation techniques (Zaborowska et al., 2018).

2. Analytical Chemistry and Biomonitoring

In analytical chemistry, o-Cresol-d8 is used as a reference in the determination of urinary ortho- and meta-cresol in humans, particularly for assessing exposure to toluene. This method involves acid hydrolysis and analysis by gas chromatography/mass spectrometry, highlighting its importance in occupational health and safety monitoring (Fustinoni et al., 2005).

3. Molecular and Chemical Research

o-Cresol-d8 is used in molecular research to understand intermolecular interactions. Studies have examined the formation of hydrogen-bonded complexes of o-cresol with other compounds, providing insights into molecular properties and interactions (Awasthi & Shukla, 2003). Additionally, research on the thermodynamics of protonation equilibrium between isomeric cresols and other compounds has contributed to our understanding of chemical reactions and molecular behavior (Rajesh et al., 2015).

Safety And Hazards

Exposure to cresols can be harmful. Breathing high levels of cresols for a short time results in irritation of the nose and throat . Safety measures include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and wearing protective equipment .

properties

IUPAC Name

1,2,3,4-tetradeuterio-5-deuteriooxy-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVGKYWNOKOFNN-IWRLGKISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583731
Record name 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Cresol-d8

CAS RN

203645-65-2
Record name 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Cresol-d8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JE Lee, HH Lim, HS Shin - Journal of pharmaceutical and biomedical …, 2019 - Elsevier
Benzene (B), toluene (T), ethylbenzene (E), o-, m- and p-xylene (o-, m-, p-X) are ubiquitous and frequently exposed to human throughout the environment. Previously published test …
Number of citations: 7 www.sciencedirect.com
Y Shang - 2023 - search.proquest.com
Smoke taint is a leading issue for the global wine industry as wildfires have become common in grape-growing regions worldwide in recent years. There is a demand for reliable …
Number of citations: 3 search.proquest.com
FD Kopinke, J Poerschmann… - … Science & Technology, 1995 - ACS Publications
… Then the sample was added with distilled water up to 10 mL, the latter containing 1 mg of aniline-ds, phenol-d6> o-cresol-d8, nitrobenzene-c?5, 2-nitrophenol-d4, and 2,4-dimethylphe…
Number of citations: 150 pubs.acs.org
A Marchand - 2015 - papyrus.bib.umontreal.ca
… acid (99% purity), hippuric acid (98% purity), o-cresol-d8, 2,3,4,5,6pentafluorobenzyl bromide (PFB-Br) (99… o-Cresol-d8 and mandelic-2,3,4,5,6-d5 acid were used as internal standard. …
Number of citations: 4 papyrus.bib.umontreal.ca

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